Beta-Amyloid (1-16) is synthesized in various biological systems, primarily in the brain, where it is produced through the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This peptide is classified as a neuropeptide and falls under the category of amyloid peptides, which are implicated in amyloidogenesis and neurodegeneration .
The synthesis of Beta-Amyloid (1-16) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The final product is lyophilized and stored at -20 °C to maintain stability .
The molecular structure of Beta-Amyloid (1-16) can be described as follows:
Beta-Amyloid (1-16) participates in several biochemical reactions:
The mechanism of action of Beta-Amyloid (1-16) involves its role in neurotoxicity associated with Alzheimer's disease. The peptide can disrupt cellular signaling pathways, leading to:
Data suggest that even low concentrations of soluble oligomers can impair long-term potentiation in synapses, indicative of their detrimental effects on cognitive functions .
Beta-Amyloid (1-16) has several applications in scientific research:
The N-terminal fragment beta-amyloid (1-16) (Aβ1–16) is a proteolytic product of amyloid precursor protein (APP) generated via α-secretase cleavage. Unlike full-length Aβ peptides (e.g., Aβ1–42), Aβ1–16 lacks the hydrophobic C-terminal domain essential for fibrillization and plaque formation. Within the amyloid cascade hypothesis, Aβ1–16 is not directly implicated in amyloid plaque deposition but modulates synaptic plasticity and neuronal homeostasis. Key roles include:
Table 1: Functional Domains of Beta-Amyloid (1-16)
Domain | Sequence | Biological Role |
---|---|---|
Hexapeptide core | YEVHHQ | Binds synaptic receptors; enhances LTP/LTD; activates PI3K-mTOR neuroprotection |
Metal-binding site | H6, H13/H14 | Coordinates Cu(II)/Zn(II); modulates oxidative stress and aggregation kinetics |
α-Secretase site | L17 | Determines non-amyloidogenic processing; releases neurotrophic sAPPα |
The three amino acid substitutions in rodent Aβ1–16 (vs. human) critically alter conformation, solubility, and pathogenicity:
Table 2: Species-Specific Differences in Aβ1–16 Properties
Property | Human Aβ1–16 | Mouse/Rat Aβ1–16 | Functional Impact |
---|---|---|---|
Residue 5 | Arginine (R) | Glycine (G) | Disrupted charge interactions; reduced BACE1 affinity |
Residue 10 | Tyrosine (Y) | Phenylalanine (F) | Altered hydrophobic core stability |
Residue 13 | Histidine (H) | Arginine (R) | Loss of metal-binding capacity |
Solubility | Moderate | High | Resistance to aggregation in rodents |
In vivo plaque formation | Yes (unmodified) | Only in humanized models | Requires human sequence for AD-like pathology |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5